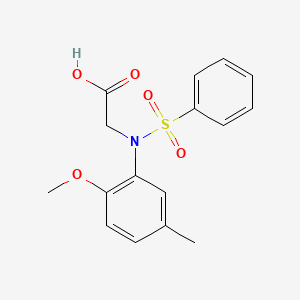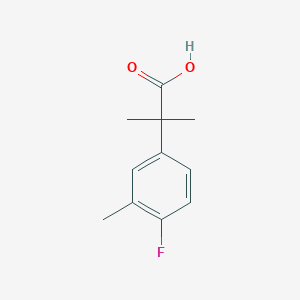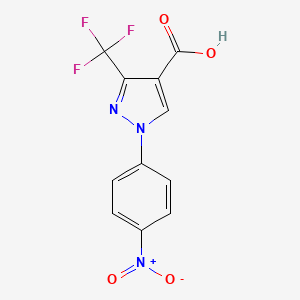
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTPC and has a molecular formula of C11H6F3N3O4. In
Wirkmechanismus
The mechanism of action of NTPC is not fully understood. However, studies have shown that NTPC inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
NTPC has been shown to have several biochemical and physiological effects. In vitro studies have shown that NTPC inhibits the activity of certain enzymes that are involved in cell proliferation and apoptosis. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTPC is its potential applications in cancer research. NTPC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
However, there are also some limitations to the use of NTPC in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, NTPC has not been extensively studied in vivo, making it difficult to determine its potential applications in humans.
Zukünftige Richtungen
There are several future directions for the study of NTPC. One of the main directions is the investigation of its potential applications in cancer research. Further studies are needed to determine the efficacy of NTPC in vivo and its potential side effects. Additionally, studies are needed to determine the optimal dosage and administration of NTPC for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of NTPC involves the reaction between 4-nitrophenylhydrazine and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst. NTPC has been extensively studied for its potential applications in cancer research and has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its potential applications in humans and its optimal dosage and administration.
Synthesemethoden
The synthesis of NTPC involves the reaction between 4-nitrophenylhydrazine and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst. The reaction takes place at a temperature of 100-110°C for several hours, resulting in the formation of NTPC. This synthesis method has been optimized and can produce high yields of NTPC with high purity.
Wissenschaftliche Forschungsanwendungen
NTPC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. NTPC has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. Additionally, NTPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-8(10(18)19)5-16(15-9)6-1-3-7(4-2-6)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWDXRFGGHPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
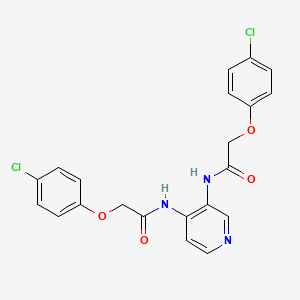


![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)

![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)

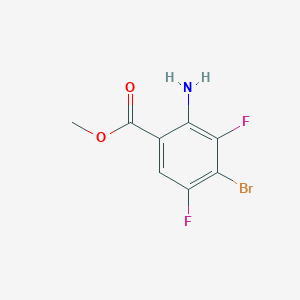

![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
